

A Guide to the Spectroscopic Characterization of (3-Chloro-4-nitrophenyl)methanol

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Compound of Interest

Compound Name: (3-Chloro-4-nitrophenyl)methanol

CAS No.: 113372-68-2

Cat. No.: B183550

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This technical guide provides a detailed analysis of the expected spectroscopic data for **(3-Chloro-4-nitrophenyl)methanol**. As experimental spectra for this specific compound are not readily available in public databases, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will construct and interpret the anticipated spectra. This approach not only offers a valuable reference for the characterization of this molecule but also illustrates the process of spectroscopic prediction for novel compounds.

Molecular Structure and Predicted Spectroscopic Overview

(3-Chloro-4-nitrophenyl)methanol is a substituted aromatic alcohol. Its structure, featuring a nitro group, a chlorine atom, and a hydroxymethyl group on the benzene ring, dictates a unique spectroscopic fingerprint. The electron-withdrawing nature of the nitro and chloro substituents, combined with the structural information from the hydroxymethyl group, will be key to interpreting the spectra.

Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

^1H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted spectrum of **(3-Chloro-4-nitrophenyl)methanol** in a common solvent like CDCl_3 would exhibit distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.

Predicted ^1H NMR Data



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Interpretation and Rationale

The aromatic region is anticipated to show an ABX spin system, though the coupling constants may simplify the appearance.

- H-6: This proton is ortho to the strongly electron-withdrawing nitro group, which will deshield it significantly, pushing its chemical shift downfield to around 8.0 ppm. It will appear as a doublet due to coupling with H-5.
- H-2: This proton is ortho to the chloro group and meta to the nitro group. The deshielding effect of the adjacent chlorine will result in a downfield shift, predicted around 8.2 ppm. It will likely appear as a doublet with a small coupling constant from the meta coupling to H-5.
- H-5: This proton is situated ortho to the hydroxymethyl group and meta to both the chloro and nitro groups. It will be the most upfield of the aromatic protons, with a predicted chemical

shift of approximately 7.8 ppm. It will appear as a doublet of doublets due to coupling with both H-2 and H-6.

- -CH₂-: The methylene protons are adjacent to the aromatic ring and the hydroxyl group. Their chemical shift is expected around 4.8 ppm. In the absence of chiral centers, these protons are chemically equivalent and should appear as a singlet.
- -OH: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It is expected to be a broad singlet and may exchange with deuterium in the presence of D₂O.

Caption: Predicted ¹H NMR assignments for **(3-Chloro-4-nitrophenyl)methanol**.

Experimental Protocol for ¹H NMR

- Sample Preparation: Dissolve approximately 5-10 mg of **(3-Chloro-4-nitrophenyl)methanol** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of approximately 12 ppm and a relaxation delay of 1-2 seconds are typically sufficient.
- Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The proton-decoupled ¹³C NMR spectrum of **(3-Chloro-4-nitrophenyl)methanol** is expected to show six distinct signals for the aromatic carbons and one for the methylene carbon.

Predicted ¹³C NMR Data



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Interpretation and Rationale

- C-4: The carbon atom bearing the nitro group will be the most deshielded aromatic carbon due to the strong electron-withdrawing and resonance effects of the nitro group, with a predicted chemical shift around 148 ppm.
- C-1: The carbon atom attached to the hydroxymethyl group will also be significantly downfield, predicted around 145 ppm.
- C-3: The carbon bearing the chlorine atom will be deshielded by the inductive effect of chlorine, with an expected chemical shift of about 132 ppm.
- C-5 and C-2: These carbons are ortho and para to the hydroxymethyl group and will have shifts around 128 ppm and 125 ppm, respectively.
- C-6: This carbon is ortho to the nitro group and will be deshielded, but to a lesser extent than C-4, with a predicted shift around 123 ppm.
- -CH₂-: The methylene carbon's chemical shift is expected around 63 ppm, typical for a benzylic alcohol.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrations.

Predicted IR Absorption Frequencies



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Interpretation and Rationale

The IR spectrum will be dominated by several key features:

- A broad and strong absorption band in the 3500-3200 cm^{-1} region, characteristic of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding.
- Strong, sharp peaks corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, expected around 1530 cm^{-1} and 1340 cm^{-1} , respectively.
- A strong band for the C-O stretch of the primary alcohol, anticipated in the 1050-1000 cm^{-1} range.
- Absorptions for the aromatic C=C stretching vibrations will be observed in the 1600-1475 cm^{-1} region.
- A strong band in the 800-600 cm^{-1} region corresponding to the C-Cl stretching vibration.

Caption: Key predicted IR vibrational modes for **(3-Chloro-4-nitrophenyl)methanol**.

Experimental Protocol for FT-IR

- Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a

fine powder and press it into a transparent pellet using a hydraulic press.

- **Data Acquisition:** Place the KBr pellet in the sample holder of the FT-IR spectrometer. Acquire a background spectrum of the empty sample compartment. Then, acquire the sample spectrum.
- **Data Processing:** The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For **(3-Chloro-4-nitrophenyl)methanol** (Molecular Weight: 187.58 g/mol), electron ionization (EI) would likely lead to several characteristic fragments.

Predicted Mass Spectrometry Data



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Interpretation and Rationale

- **Molecular Ion:** The molecular ion peak ($[M]^+$) is expected at m/z 187. Due to the natural abundance of the ^{37}Cl isotope, a smaller peak ($[M+2]^+$) should be observed at m/z 189, with an intensity of about one-third of the m/z 187 peak.
- **Loss of -OH:** Fragmentation of benzyl alcohols often involves the loss of the hydroxyl radical, which would result in a fragment at m/z 170/172.

- **Loss of Formaldehyde:** A common fragmentation pathway for benzyl alcohols is the loss of formaldehyde (CH₂O), leading to a fragment at m/z 157/159.
- **Loss of Nitro Group:** The C-N bond can cleave, leading to the loss of a nitro group (NO₂) and a fragment at m/z 141/143.
- **Chlorophenyl Cation:** Further fragmentation could lead to the formation of a chlorophenyl cation at m/z 111/113.



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Caption: Predicted major fragmentation pathways for **(3-Chloro-4-nitrophenyl)methanol** in EI-MS.

Experimental Protocol for EI-MS

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography.
- **Ionization:** In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

- Detection: The separated ions are detected, and the resulting signal is processed to generate a mass spectrum.

References

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